molecular formula C24H22ClNO3 B12337877 (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone

Cat. No.: B12337877
M. Wt: 407.9 g/mol
InChI Key: QMVZVLZPRVWRKF-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone is a complex organic compound with a unique structure that combines a chlorophenyl group, a hydroxy-methoxyphenyl group, and a dimethylindolinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorobenzaldehyde with 2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-one under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, industrial processes may employ advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indolinone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact molecular pathways involved would depend on the specific biological context and the nature of the interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-one
  • 4-chlorobenzaldehyde
  • 2-methoxy-5-(phenylamino)methylphenol

Uniqueness

(4-Chlorophenyl)(2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethylindolin-1-yl)methanone is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, as it can participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C24H22ClNO3

Molecular Weight

407.9 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(2-hydroxy-5-methoxyphenyl)-3,3-dimethyl-2H-indol-1-yl]methanone

InChI

InChI=1S/C24H22ClNO3/c1-24(2)19-6-4-5-7-20(19)26(23(28)15-8-10-16(25)11-9-15)22(24)18-14-17(29-3)12-13-21(18)27/h4-14,22,27H,1-3H3

InChI Key

QMVZVLZPRVWRKF-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)OC)O)C

Origin of Product

United States

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